molecular formula C8H11Br2N B7725900 Benzenamine, 4-bromo-2,6-dimethyl-, hydrobromide

Benzenamine, 4-bromo-2,6-dimethyl-, hydrobromide

Cat. No.: B7725900
M. Wt: 280.99 g/mol
InChI Key: CQNJNXLBCMLJLF-UHFFFAOYSA-N
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Description

Benzenamine, 4-bromo-2,6-dimethyl-, hydrobromide is a chemical compound with the molecular formula C8H10BrN. It is also known as 4-bromo-2,6-dimethylaniline hydrobromide. This compound is characterized by the presence of a bromine atom and two methyl groups attached to the benzene ring, along with an amino group. The hydrobromide form indicates that it is a salt formed with hydrobromic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4-bromo-2,6-dimethyl-, hydrobromide typically involves the bromination of 2,6-dimethylaniline. The reaction is carried out by treating 2,6-dimethylaniline with bromine in the presence of a suitable solvent such as acetic acid. The reaction conditions include maintaining a controlled temperature and stirring to ensure complete bromination. The resulting product is then treated with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time. The final product is purified through crystallization or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4-bromo-2,6-dimethyl-, hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming 2,6-dimethylaniline.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide are employed for substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: 2,6-dimethylaniline.

    Substitution: Various substituted anilines depending on the nucleophile used.

Scientific Research Applications

Benzenamine, 4-bromo-2,6-dimethyl-, hydrobromide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.

    Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzenamine, 4-bromo-2,6-dimethyl-, hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and amino group play a crucial role in binding to these targets, leading to various biochemical effects. The compound can modulate enzyme activity, alter metabolic pathways, and affect cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    Benzenamine, 4-bromo-2,6-dimethyl-: The parent compound without the hydrobromide salt.

    Benzenamine, 2,6-dimethyl-: Lacks the bromine atom.

    Benzenamine, 4-chloro-2,6-dimethyl-: Contains a chlorine atom instead of bromine.

Uniqueness

Benzenamine, 4-bromo-2,6-dimethyl-, hydrobromide is unique due to the presence of both bromine and hydrobromide, which confer distinct chemical and physical properties. The bromine atom enhances its reactivity in substitution reactions, while the hydrobromide salt improves its solubility and stability in aqueous solutions.

Properties

IUPAC Name

(4-bromo-2,6-dimethylphenyl)azanium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN.BrH/c1-5-3-7(9)4-6(2)8(5)10;/h3-4H,10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQNJNXLBCMLJLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1[NH3+])C)Br.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Br2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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